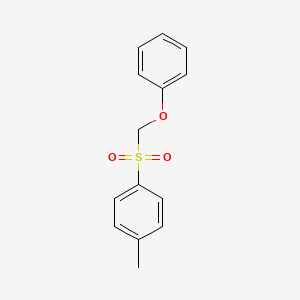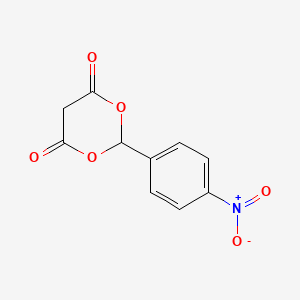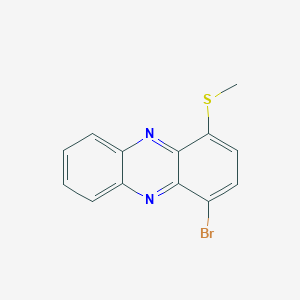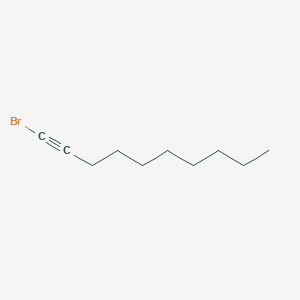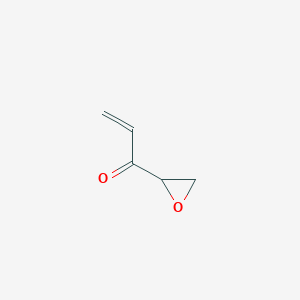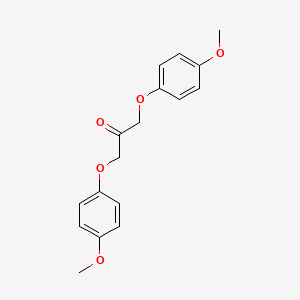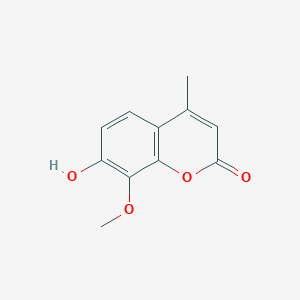
7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one, also known as herniarin, is a naturally occurring coumarin derivative. It is found in various plants, including species of the genus Herniaria. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the alkylation of 7-hydroxy-4-methylcoumarin with methoxyalkyl halides under basic conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with methoxyethyl chloride in the presence of potassium carbonate in acetone at reflux temperature yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be performed using optimized synthetic routes that ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of other coumarin derivatives.
Biology: The compound exhibits antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: It has been investigated for its potential use in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Wirkmechanismus
The biological effects of 7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one are primarily attributed to its ability to interact with various molecular targets and pathways. It can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation. Additionally, the compound can scavenge free radicals, thereby exhibiting antioxidant properties. Its antimicrobial activity is believed to result from the disruption of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Umbelliferone: A coumarin derivative with similar antioxidant and anti-inflammatory properties.
Scopoletin: Another coumarin derivative known for its antimicrobial and anti-inflammatory activities.
Esculetin: Exhibits similar biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
7-hydroxy-8-methoxy-4-methyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 8-position and hydroxy group at the 7-position contribute to its unique reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
54488-13-0 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
7-hydroxy-8-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-6-5-9(13)15-10-7(6)3-4-8(12)11(10)14-2/h3-5,12H,1-2H3 |
InChI-Schlüssel |
JHEDXMVWNCTPTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


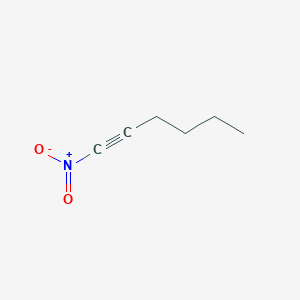
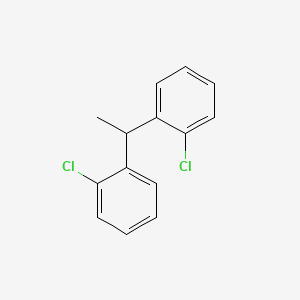
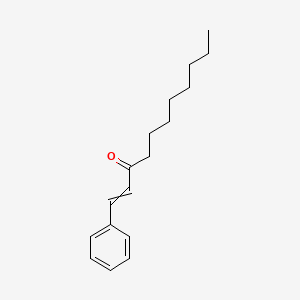

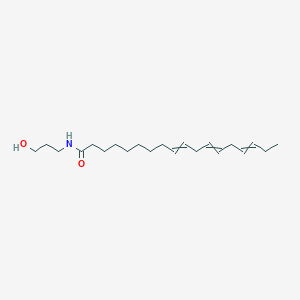
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
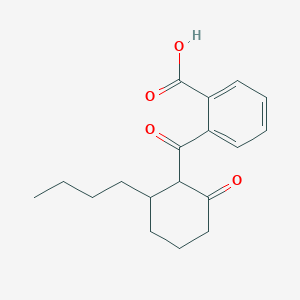
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
